
Ctsl/capn1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ctsl/capn1-IN-1 is a compound identified as a potent dual target inhibitor against cathepsin L and calpain-1, which are host cysteine proteases. These proteases play crucial roles in viral entrance into cells and infection-related immune responses. The compound has shown significant potential in inhibiting the activity of these proteases, making it a promising candidate for antiviral and anti-inflammatory therapies .
Vorbereitungsmethoden
The preparation of Ctsl/capn1-IN-1 involves the synthesis of peptidomimetic α-ketoamide compounds. The synthetic route includes the formation of α-ketoamide groups that covalently bind to the cysteine residues of cathepsin L and calpain-1. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the compound.
Analyse Chemischer Reaktionen
Ctsl/capn1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ctsl/capn1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the inhibition mechanisms of cysteine proteases.
Biology: It is employed in research on viral entry mechanisms and immune responses.
Medicine: The compound shows potential as an antiviral and anti-inflammatory agent, particularly in the context of coronavirus infections.
Industry: This compound can be used in the development of new therapeutic agents targeting viral infections and inflammatory diseases
Wirkmechanismus
Ctsl/capn1-IN-1 exerts its effects by covalently binding to the cysteine residues of cathepsin L and calpain-1. This binding inhibits the proteolytic activity of these enzymes, thereby blocking viral entry into cells and modulating immune responses. The molecular targets involved include the active sites of cathepsin L and calpain-1, which are crucial for their enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Ctsl/capn1-IN-1 is unique in its dual inhibitory activity against both cathepsin L and calpain-1. Similar compounds include:
Mg-132: A proteasome inhibitor with some activity against cathepsin L.
Z-FA-FMK: A specific inhibitor of cathepsin L.
Leupeptin hemisulfate: An inhibitor of various cysteine proteases, including cathepsin L.
Mg-101: Another proteasome inhibitor with activity against cathepsin L.
Calpeptin: A calpain inhibitor with some activity against cathepsin L
This compound stands out due to its potent and broad-spectrum activity, making it a promising candidate for further development.
Eigenschaften
Molekularformel |
C34H33FN4O6 |
|---|---|
Molekulargewicht |
612.6 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C34H33FN4O6/c35-25-14-12-21(13-15-25)17-27(39-33(43)29-19-23-9-4-5-11-28(23)45-29)32(42)38-26(18-24-10-6-16-36-31(24)41)30(40)34(44)37-20-22-7-2-1-3-8-22/h1-5,7-9,11-15,19,24,26-27H,6,10,16-18,20H2,(H,36,41)(H,37,44)(H,38,42)(H,39,43)/t24-,26-,27-/m0/s1 |
InChI-Schlüssel |
SRHHDOABGJNSIE-URORMMCBSA-N |
Isomerische SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Kanonische SMILES |
C1CC(C(=O)NC1)CC(C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
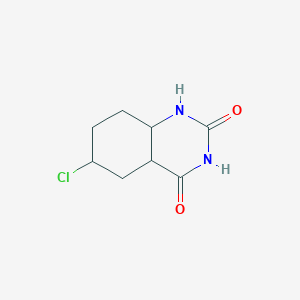
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
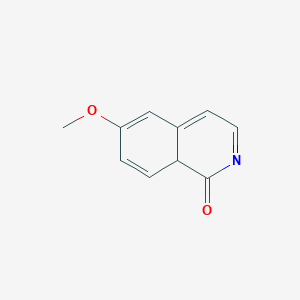
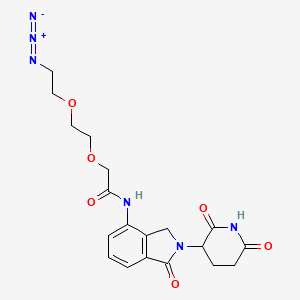
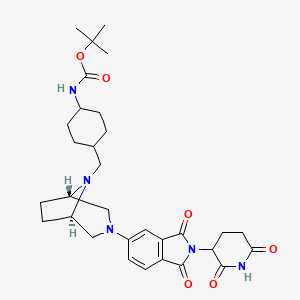

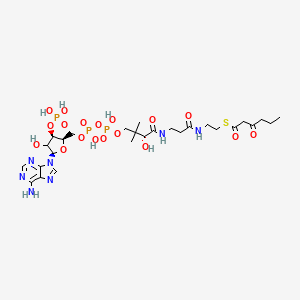
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
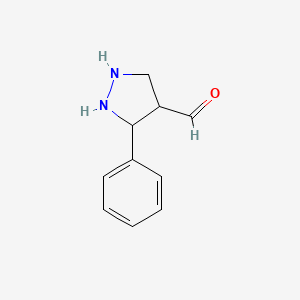

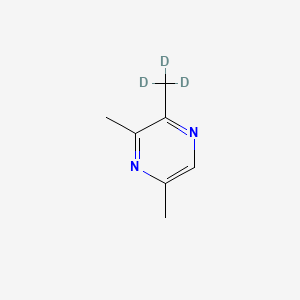
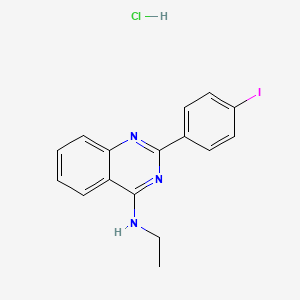
![(2S,3S,4S,5R,6R)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12362195.png)
